molecular formula C14H14O5 B3151035 2-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetic acid CAS No. 701283-97-8

2-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetic acid

Cat. No.: B3151035
CAS No.: 701283-97-8
M. Wt: 262.26 g/mol
InChI Key: DVQDVSRGDWLTFX-UHFFFAOYSA-N
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Description

2-(7-Methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetic acid is a chemical compound belonging to the class of coumarins, which are known for their diverse biological activities. This compound is characterized by its unique structure, which includes a methoxy group and an acetic acid moiety. It is a white crystalline solid that is soluble in organic solvents such as ethanol and dichloromethane .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetic acid typically involves the condensation of 7-methoxy-4,8-dimethylcoumarin with acetic anhydride under basic conditions. The reaction is carried out by heating the mixture, followed by acidification to obtain the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Safety measures are crucial during production to handle the chemicals and reaction conditions properly .

Chemical Reactions Analysis

Types of Reactions: 2-(7-Methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted coumarins, hydroxy derivatives, and quinones .

Scientific Research Applications

2-(7-Methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetic acid involves its interaction with various molecular targets. The compound can inhibit specific enzymes and pathways, leading to its biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing inflammation. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, 2-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetic acid is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity. Its methoxy and acetic acid groups contribute to its solubility and potential interactions with biological targets .

Properties

IUPAC Name

2-(7-methoxy-4,8-dimethyl-2-oxochromen-3-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O5/c1-7-9-4-5-11(18-3)8(2)13(9)19-14(17)10(7)6-12(15)16/h4-5H,6H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVQDVSRGDWLTFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)OC)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetic acid
Reactant of Route 2
2-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetic acid
Reactant of Route 3
2-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetic acid
Reactant of Route 4
Reactant of Route 4
2-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetic acid
Reactant of Route 5
2-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetic acid
Reactant of Route 6
2-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetic acid

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